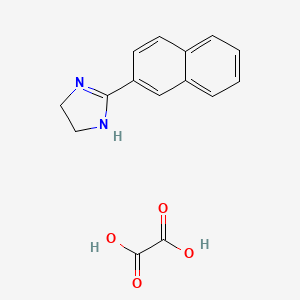

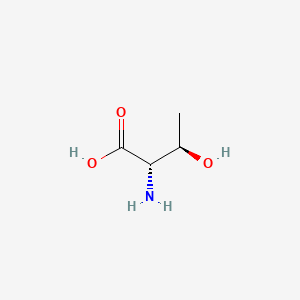

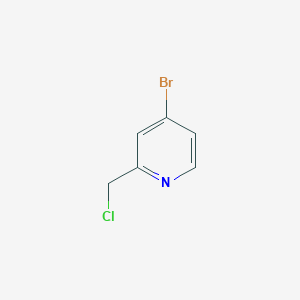

![molecular formula C24H22Br2N2O6S2 B6594381 Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate CAS No. 1046864-84-9](/img/structure/B6594381.png)

Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate

Übersicht

Beschreibung

Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is an organic compound that is used in various applications such as optoelectronics, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic light-emitting field transistors (LEFETs) . It has a planar conjugated bi-cyclic structure that engages stronger π–π interactions .

Molecular Structure Analysis

This compound has a planar conjugated bi-cyclic structure . This structure allows for strong π–π interactions, which are crucial for its applications in optoelectronics .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include visible absorption bands at 527, 558, and 362 nm in propylene carbonate . The compound was also found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-750 nm . The Stokes Shift of the compound in various solvents was also reported .Wissenschaftliche Forschungsanwendungen

Morphology and Crystallinity Influence : Salammal et al. (2014) in their study published in Crystal Growth & Design, investigated the role of solubilizing group removal rate on the morphology and crystallinity of a diketopyrrolopyrrole-based compound. They found that the heating rate impacts the crystallinity and grain size of the final compound, which is crucial for its application in thin film fabrication (Salammal et al., 2014).

High Hole-Mobility Material for Organic Thin-Film Transistors : Yi et al. (2012) discovered in their research published in Chemistry of Materials that a diketopyrrolopyrrole-based π-conjugated copolymer exhibits high hole mobility, making it a promising material for organic thin-film transistors. This is important for cost-effective and large-scale production of these transistors (Yi et al., 2012).

Application in Organic Solar Cells : A study by Mai et al. (2020), reported in the New Journal of Chemistry, synthesized new donor–acceptor conjugated polymers based on this compound for organic solar cells. Their synthesis and characterization suggest potential applications in solar energy harvesting (Mai et al., 2020).

Use in Electrochromic Applications : Shi et al. (2016) explored the use of diketopyrrolopyrrole-based low-bandgap conjugated polymers with siloxane side chains for electrochromic applications. Their research, published in the Australian Journal of Chemistry, highlighted the potential of these polymers for future fine-tuning of electrochromic film morphology (Shi et al., 2016).

Photovoltaic Properties : Deng and Gu (2013) reported in the Journal of Materials Science: Materials in Electronics on the synthesis of novel polymers based on this compound for photovoltaic applications. They found these polymers exhibit broad absorption in the visible and near-infrared region, offering potential in solar energy technologies (Deng & Gu, 2013).

Photodynamic Therapy Applications : Cai et al. (2016) in their study published in ACS Applied Materials & Interfaces, synthesized a bromo-substituted derivative of this compound for targeted and efficient photodynamic therapy. This highlights its potential in medical applications (Cai et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is organic semiconductors. It contains a DPP moiety, which is a strong acceptor unit with a planar conjugated bicyclic structure . This structure allows for stronger π–π interactions, which are crucial for tuning the band-gap and energy level of polymer organic semiconductors .

Mode of Action

The compound interacts with its targets through its unique structure. The long alkyl chains, namely 2-octyldodecyl, enhance the solubility of the polymer semiconductor . This feature also improves the crystallization and aggregation capacity for thin-film devices .

Biochemical Pathways

The compound plays a significant role in the synthesis of high-performance organic semiconductors. It is used in the synthesis of PDPP4T and high mobility p-type polymer DPP-DTT . The compound is also involved in the Stille Coupling polymerisation process .

Result of Action

The compound’s action results in the optimization of the performance of organic semiconductors. For instance, 2,5-Bis (2-octyldodecyl)pyrrolo [3,4-c]pyrrole-1,4- (2H,5H)-dione-based donor-acceptor alternating copolymer bearing 5,5’-di (thiophen-2-yl)-2,2’-biselenophene exhibits 1.5 cm²/Vs hole mobility in thin-film transistors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the compound was found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-75 nm . The Stokes Shift was less in THF and cyclohexane, than the solvents, which indicates that the energy loss is less between the excitation and fluorescence states .

Eigenschaften

IUPAC Name |

ditert-butyl 1,4-bis(5-bromothiophen-2-yl)-3,6-dioxopyrrolo[3,4-c]pyrrole-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Br2N2O6S2/c1-23(2,3)33-21(31)27-17(11-7-9-13(25)35-11)15-16(19(27)29)18(12-8-10-14(26)36-12)28(20(15)30)22(32)34-24(4,5)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZQIPYHXMJDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Br2N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108696 | |

| Record name | 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046864-84-9 | |

| Record name | 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046864-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

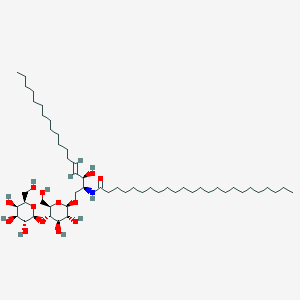

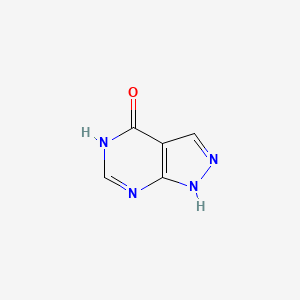

![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)

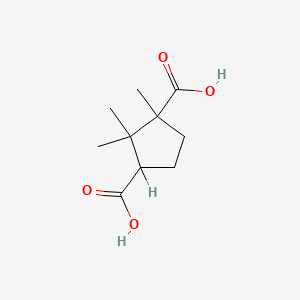

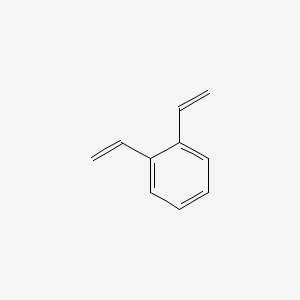

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)

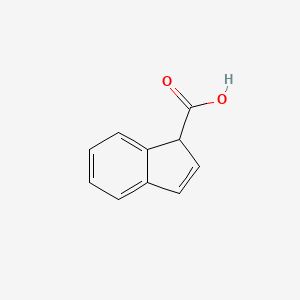

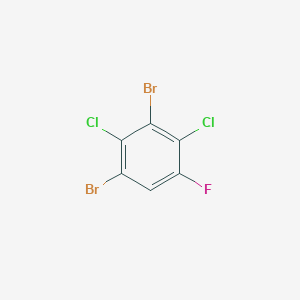

![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)

![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)